4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone
Description
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone is a structurally complex compound featuring a central ketone group linking two distinct aromatic systems. The phenyl ring at the 4-chloro-3-position is modified with a morpholin-4-ylsulfonyl group, which introduces both polar and steric effects. The piperazine moiety is substituted with a 4-fluorophenyl group, contributing electron-withdrawing characteristics that may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-19-6-1-16(15-20(19)31(28,29)26-11-13-30-14-12-26)21(27)25-9-7-24(8-10-25)18-4-2-17(23)3-5-18/h1-6,15H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBXCOQXXNTROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the core phenyl and piperazinyl structures. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The morpholin-4-ylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final coupling of the phenyl and piperazinyl groups can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, potentially converting it to an alcohol.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its functional groups allow for the creation of advanced materials with specific properties, such as improved solubility or stability.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s functional groups. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Conformational and Crystallographic Insights
- Morpholine and Piperazine Conformations : In the compound from , the morpholine ring adopts a chair conformation, while the piperazine ring is puckered, stabilizing the molecule via C–H···O and C–H···π interactions . The target compound’s morpholin-4-ylsulfonyl group may similarly influence conformational rigidity and crystal packing.
- Planarity vs. Perpendicular Orientation : Analogs like those in exhibit near-planar structures except for one fluorophenyl group oriented perpendicularly, which could affect intermolecular interactions and solubility .
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability : The morpholin-4-ylsulfonyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl () or tert-butyl () substituents .
- Synthetic Accessibility : Compounds like those in utilize acetylation and coupling reactions, suggesting viable routes for synthesizing the target compound via sulfonylation and piperazine-ketone coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
